Tetrachloroiridium;hydrate;dihydrochloride (CAS 110802-84-1), also known as hexachloroiridic acid hydrate, is a well-defined, water-soluble coordination complex of iridium in the +4 oxidation state. It serves as a primary, high-purity precursor for a range of applications, most notably in the synthesis of electrocatalysts for water splitting and the preparation of iridium-based materials and nanoparticles. Its defined hydration state and high solubility in water and alcohols distinguish it from other common iridium salts, providing a reliable and process-friendly source of iridium for reproducible synthetic protocols.
Substituting this specific compound with seemingly similar alternatives like Iridium(III) chloride (IrCl₃) or vaguely specified 'hydrates' introduces significant process variability. IrCl₃ is largely insoluble in water and alcohols, complicating its use in aqueous or alcoholic media and often requiring different synthetic routes. Conversely, using generic or non-stoichiometric iridium chloride hydrates with undefined water content leads to inconsistent iridium concentration in precursor solutions. This lack of precision directly impacts reaction kinetics and final material properties, compromising the reproducibility of high-performance catalysts and nanostructures where precise precursor molarity is critical.
Tetrachloroiridium;hydrate;dihydrochloride (as hexachloroiridic acid hydrate) is highly soluble in water and alcohols. In contrast, the common alternative Iridium(III) chloride (IrCl₃) is documented as being insoluble in water, which severely restricts its use as a direct precursor in aqueous-phase synthesis and electroplating baths without complexing agents.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | Soluble |
| Comparator Or Baseline | Iridium(III) chloride (anhydrous): Insoluble |
| Quantified Difference | Qualitatively different (soluble vs. insoluble) |
| Conditions | Standard laboratory conditions (water as solvent) |
High solubility enables straightforward, rapid, and reproducible preparation of precursor solutions at precise concentrations, which is critical for consistent catalyst synthesis and electrodeposition processes.
This compound provides iridium in the required +4 oxidation state, making it a direct and efficient precursor for the anodic electrodeposition of iridium oxide (IrOx) films, which are benchmark catalysts for the oxygen evolution reaction (OER). Using an Ir(III) precursor like IrCl₃ would necessitate an additional oxidation step, potentially leading to less uniform film formation and lower catalytic activity. The direct deposition from an Ir(IV) source like H₂IrCl₆ allows for high charge efficiency, with studies demonstrating up to 100% efficiency in forming highly porous Ir films suitable for subsequent oxidation.
| Evidence Dimension | Precursor Oxidation State for Anodic Deposition |
| Target Compound Data | Ir(IV) - Direct precursor |
| Comparator Or Baseline | Ir(III) chloride - Requires in-situ oxidation |
| Quantified Difference | Eliminates a required electrochemical step, simplifying the process and enabling higher deposition efficiency. |
| Conditions | Anodic electrodeposition of iridium oxide films for OER catalysis. |
For fabricating high-performance electrodes for water electrolyzers, using a precursor in the correct oxidation state simplifies the manufacturing process and enhances the quality and activity of the final catalytic film.
The choice of iridium precursor directly dictates the formation pathway of iridium nanoparticles. In a direct comparison for surfactant-free synthesis in methanol, nanoparticles formed from H₂IrCl₆ exhibited a distinct mechanism involving an induction period followed by sudden growth. In contrast, using IrCl₃ or IrCl₄ as precursors resulted in a rapid, immediate formation of nanoparticles from intermediate complexes. This mechanistic difference allows for greater temporal control over the nucleation and growth phases when using H₂IrCl₆, which is essential for achieving specific nanoparticle sizes and structures.
| Evidence Dimension | Nanoparticle Formation Kinetics |
| Target Compound Data | Sudden growth after an induction period |
| Comparator Or Baseline | Iridium(III) chloride (IrCl₃): Rapid, direct formation |
| Quantified Difference | Qualitatively different reaction profiles (induction vs. immediate growth) |
| Conditions | Surfactant-free synthesis in methanol at 50 °C. |
This distinct kinetic profile provides a crucial process lever for tuning nanoparticle size and morphology, enabling higher reproducibility for applications where catalytic performance is structure-sensitive.
This compound is the precursor of choice for preparing iridium oxide (IrOx) electrocatalysts for the oxygen evolution reaction (OER), a key process in PEM water electrolysis. Its high solubility and correct Ir(IV) oxidation state facilitate controlled, efficient electrodeposition of highly porous and active catalytic films.
For synthesizing iridium nanoparticles with controlled size and structure, this precursor's well-defined nature and distinct reaction pathway offer superior control over nucleation and growth compared to IrCl₃. This is critical for developing next-generation heterogeneous catalysts where performance is highly dependent on particle morphology.
Due to its high solubility in water and alcohols, this compound is well-suited for preparing homogeneous iridium catalysts for reactions in polar media, such as hydrogenations or transfer hydrogenations. This avoids the handling and solubility issues associated with using insoluble precursors like Iridium(III) chloride.
Corrosive;Irritant;Health Hazard